![molecular formula C13H18O4 B14285241 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane CAS No. 118128-82-8](/img/structure/B14285241.png)
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a 3,4-dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Reactants: 3,4-dimethoxybenzaldehyde and ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of supported catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with different functional groups
科学的研究の応用
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group, used in various chemical syntheses.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications.
特性
CAS番号 |
118128-82-8 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-13(16-6-7-17-13)9-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3 |
InChIキー |
JIWMMZJGCZWMIP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


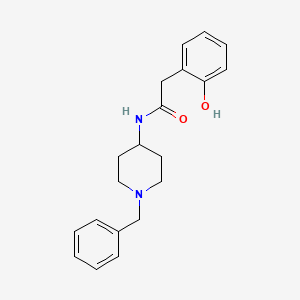
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
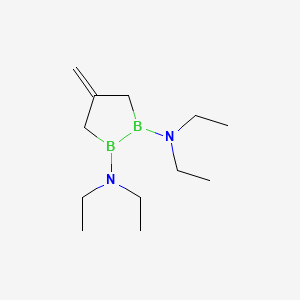
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
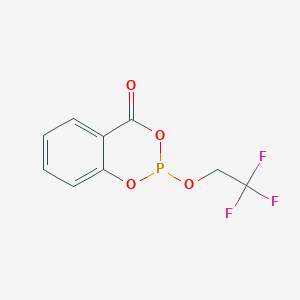
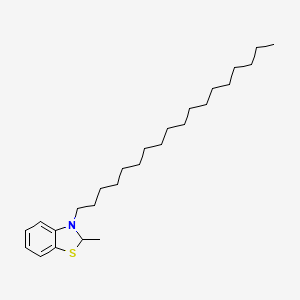
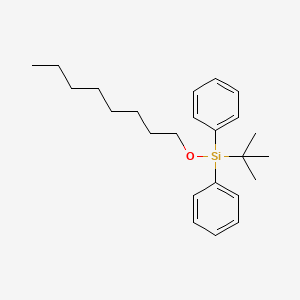
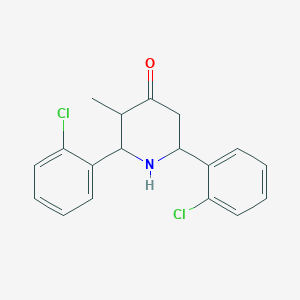
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
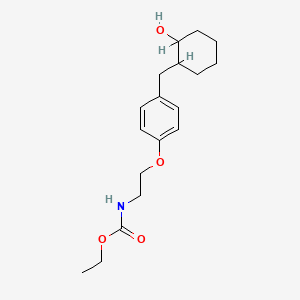
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

